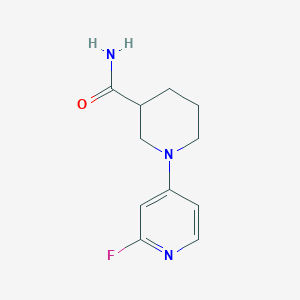

1-(2-Fluoropyridin-4-yl)piperidine-3-carboxamide

Description

1-(2-Fluoropyridin-4-yl)piperidine-3-carboxamide is a synthetic small molecule featuring a piperidine ring substituted at position 3 with a carboxamide group and at position 1 with a 2-fluoropyridin-4-yl moiety. This compound is structurally tailored to exploit the electronic effects of fluorine and the hydrogen-bonding capacity of the carboxamide group, making it a candidate for medicinal chemistry applications.

Properties

Molecular Formula |

C11H14FN3O |

|---|---|

Molecular Weight |

223.25 g/mol |

IUPAC Name |

1-(2-fluoropyridin-4-yl)piperidine-3-carboxamide |

InChI |

InChI=1S/C11H14FN3O/c12-10-6-9(3-4-14-10)15-5-1-2-8(7-15)11(13)16/h3-4,6,8H,1-2,5,7H2,(H2,13,16) |

InChI Key |

YGCOXOYVOCQZNK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)C2=CC(=NC=C2)F)C(=O)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-Fluoropyridin-4-yl)piperidine-3-carboxamide involves several steps. One common method includes the reaction of 2-fluoropyridine with piperidine-3-carboxylic acid under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2-Fluoropyridin-4-yl)piperidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reducing agents can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Fluoropyridin-4-yl)piperidine-3-carboxamide has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

Medicine: It has potential therapeutic applications due to its biological activity.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Fluoropyridin-4-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Analogues

*Calculated based on molecular formula.

Key Observations :

- Fluorine Substitution: The 2-fluoropyridin-4-yl group in the target compound likely enhances metabolic stability and modulates electronic properties compared to non-fluorinated analogues (e.g., methoxypyridinyl in ) .

- Carboxamide Positioning: The C3 carboxamide is conserved across analogues, suggesting its role in hydrogen bonding or target engagement. Derivatives with additional polar groups (e.g., 2e’s cyano substituent) may exhibit improved solubility .

- Heterocyclic Modifications : Compounds with fused heterocycles (e.g., pyrrolopyrimidine in ) or electrophilic warheads (e.g., oxathiazolone in 3a) diverge significantly in reactivity and target selectivity .

Key Observations :

- The target compound’s synthesis likely parallels ’s alkylation or ’s coupling strategies, though fluorine’s reactivity may necessitate optimized conditions.

- Yields for analogues range from 68% to 91%, with purity often confirmed via NMR or HPLC .

Physicochemical and Pharmacological Inferences

- Metabolic Stability: Fluorine’s electron-withdrawing effect may reduce oxidative metabolism compared to non-halogenated analogues (e.g., methoxy or morpholino groups in ) .

Biological Activity

1-(2-Fluoropyridin-4-yl)piperidine-3-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its biological activity, including mechanisms of action, efficacy in preclinical studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of 1-(2-Fluoropyridin-4-yl)piperidine-3-carboxamide is with a molecular weight of approximately 220.25 g/mol. Its structure features a piperidine ring substituted with a 2-fluoropyridine moiety and a carboxamide group, which is critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 220.25 g/mol |

| IUPAC Name | 1-(2-Fluoropyridin-4-yl)piperidine-3-carboxamide |

The biological activity of 1-(2-Fluoropyridin-4-yl)piperidine-3-carboxamide is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. Its fluorinated pyridine group enhances binding affinity to certain receptors, potentially influencing pathways associated with cancer and neurological disorders.

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro assays indicated that it effectively reduces viability in human tumor xenografts, suggesting its promise as a therapeutic candidate.

Case Study: In Vitro Efficacy

In a study involving human cancer cell lines, 1-(2-Fluoropyridin-4-yl)piperidine-3-carboxamide exhibited significant cytotoxic effects:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.5 | Apoptosis via caspase activation |

| A549 (Lung) | 20.0 | Cell cycle arrest at G1 phase |

Neuropharmacological Effects

Additionally, the compound has been evaluated for neuropharmacological properties. It shows promise in modulating neurotransmitter systems, which may be beneficial in treating conditions such as depression and anxiety disorders.

Neuropharmacological Study Findings

In animal models, the compound demonstrated:

| Parameter | Result |

|---|---|

| Behavioral Changes | Increased locomotion |

| Neurotransmitter Levels | Elevated serotonin |

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, such as other piperidine derivatives, 1-(2-Fluoropyridin-4-yl)piperidine-3-carboxamide exhibits superior selectivity and potency against specific cancer cell lines.

Comparison Table

| Compound Name | IC50 (µM) | Selectivity Ratio |

|---|---|---|

| 1-(2-Fluoropyridin-4-yl)piperidine-3-carboxamide | 15.5 | High |

| Piperidine Derivative A | 25.0 | Moderate |

| Piperidine Derivative B | 30.0 | Low |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(2-Fluoropyridin-4-yl)piperidine-3-carboxamide, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring followed by fluoropyridine coupling. For example, fluorinated pyridine derivatives (e.g., 3-fluoro-benzaldehyde) can react with piperidine precursors under nucleophilic substitution or condensation conditions . Reaction parameters like temperature (e.g., 60–80°C for amidation) and solvent choice (e.g., DMF or THF) critically affect yield and purity. Post-synthesis purification via column chromatography or recrystallization is recommended .

Q. How can researchers characterize the solubility and stability of this compound under laboratory conditions?

- Methodology : Solubility profiling should use sequential solvent testing (polar to non-polar solvents). Similar piperidine-carboxamide derivatives exhibit solubility in organic solvents like DMSO or methanol but limited aqueous solubility . Stability testing under varying pH (e.g., 3–9) and temperatures (e.g., 4°C, 25°C, and 40°C) is essential. Analytical techniques like HPLC and NMR can monitor degradation products over time .

Q. What spectroscopic techniques are optimal for structural confirmation of this compound?

- Methodology : Use a combination of:

- 1H/13C NMR to confirm fluoropyridine and piperidine ring integration.

- FT-IR to validate carboxamide (C=O stretch at ~1650 cm⁻¹) and aromatic C-F bonds (~1200 cm⁻¹).

- Mass spectrometry (HRMS) for molecular weight verification.

Cross-referencing with synthetic intermediates (e.g., tert-butoxycarbonyl-protected precursors) ensures accuracy .

Advanced Research Questions

Q. How do structural modifications (e.g., fluoropyridine position or carboxamide substitution) influence biological activity?

- Methodology : Perform structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents. For example:

- Replacing 2-fluoropyridin-4-yl with 3-fluorophenyl (as in EP 4 374 877 A2) alters steric and electronic profiles, potentially affecting target binding .

- Piperidine ring substitutions (e.g., hydroxyl or methyl groups) can modulate lipophilicity and bioavailability .

Test analogs in in vitro assays (e.g., enzyme inhibition or receptor binding) to correlate structural changes with activity .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?

- Methodology : Investigate potential sources of variability:

- Purity differences : Use HPLC to verify compound purity (>95%) and rule out impurities as confounding factors.

- Assay conditions : Compare buffer pH, incubation time, and cell lines used. For example, fluorinated compounds may exhibit pH-dependent solubility affecting activity .

- Target specificity : Confirm selectivity via counter-screening against related targets (e.g., kinase panels for kinase inhibitors) .

Q. How can green chemistry principles be applied to synthesize this compound sustainably?

- Methodology : Replace traditional solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) . Use catalytic methods (e.g., Pd-catalyzed coupling for fluoropyridine introduction) to reduce waste. Microwave-assisted synthesis can enhance reaction efficiency and yield .

Q. What computational tools are effective for predicting target interactions of 1-(2-Fluoropyridin-4-yl)piperidine-3-carboxamide?

- Methodology :

- Molecular docking (AutoDock Vina, Schrödinger) : Model interactions with targets like GPCRs or kinases. Fluorine’s electronegativity may enhance hydrogen bonding .

- MD simulations (GROMACS) : Assess binding stability over time.

- QSAR models : Train models using bioactivity data from structural analogs (e.g., pyrimidine-piperidine hybrids) .

Q. How does the fluoropyridine moiety influence metabolic stability in preclinical models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.